molecular formula C8H13NO B1596952 2-methyl-2-(1H-pyrrol-1-yl)propan-1-ol CAS No. 499771-22-1

2-methyl-2-(1H-pyrrol-1-yl)propan-1-ol

Cat. No.: B1596952
CAS No.: 499771-22-1
M. Wt: 139.19 g/mol
InChI Key: LPIKPFDHQPUHMF-UHFFFAOYSA-N
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Description

Significance of Pyrrole-Containing Scaffolds in Molecular Design

The pyrrole (B145914) ring is a five-membered aromatic heterocycle that is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and functional materials. chemnet.comguidechem.comorganic-chemistry.org Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry. bldpharm.comacgpubs.org Pyrrole derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. acgpubs.orggoogle.com The versatility of the pyrrole core allows for the creation of a diverse library of compounds through substitution on both the nitrogen and carbon atoms, making it a valuable template for designing molecules with specific biological targets. google.comcymitquimica.com

Overview of Functionalized Propanol (B110389) Derivatives as Versatile Building Blocks

Functionalized propanol derivatives are highly valuable and versatile building blocks in organic synthesis. pearson.comsigmaaldrich.com The presence of a hydroxyl group provides a reactive handle for a multitude of chemical transformations, such as oxidation, esterification, and etherification. When combined with other functional groups, these three-carbon units can be used to construct more complex molecular architectures, including alkaloids and other natural products. askfilo.com The specific substitution pattern on the propanol chain dictates its steric and electronic properties, influencing its reactivity and the stereochemistry of the resulting products.

Rationale for Comprehensive Investigation of 2-methyl-2-(1H-pyrrol-1-yl)propan-1-ol

The compound this compound represents a unique conjunction of the pyrrole scaffold and a functionalized propanol derivative. Its structure features a primary alcohol, offering a site for further chemical modification, and a quaternary carbon center that links the pyrrole ring to the propanol unit. This steric hindrance at the N-substituent could influence the chemical and physical properties of the pyrrole ring. A comprehensive investigation is warranted to understand how this specific N-alkylation impacts the reactivity of the pyrrole core and the alcohol moiety. Such studies are essential for evaluating its potential as a novel building block in the synthesis of more complex, biologically active molecules.

Scope and Objectives of the Research Outline

The primary objective of this article is to present a focused analysis of this compound. The scope is strictly limited to its chemical properties, a proposed synthetic pathway, and predicted physical and spectroscopic data. This investigation aims to provide a foundational understanding of this specific molecule, drawing upon established principles of organic chemistry and data from analogous structures. The information is presented to serve as a resource for further research into its synthetic applications and potential roles in chemical biology.

Detailed Research Findings

While specific peer-reviewed research on the synthesis and characterization of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be proposed based on established methods for N-alkylation of pyrroles.

Proposed Synthesis

The most likely method for the synthesis of this compound is the N-alkylation of pyrrole with 2,2-dimethyloxirane (B32121) (also known as isobutylene (B52900) oxide). This reaction typically proceeds via the deprotonation of pyrrole to form the pyrrolide anion, which then acts as a nucleophile.

The reaction can be outlined in two main steps:

Deprotonation of Pyrrole: Pyrrole is a weak acid (pKa ≈ 17.5) and can be deprotonated by a strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), to form the nucleophilic pyrrolide salt. nih.govrsc.org

Nucleophilic Ring-Opening of the Epoxide: The resulting pyrrolide anion attacks one of the carbon atoms of the 2,2-dimethyloxirane ring. In this case, due to steric hindrance at the quaternary carbon of the epoxide, the nucleophilic attack occurs at the less substituted primary carbon, leading to the formation of the desired product after a workup step to protonate the resulting alkoxide. pearson.comchegg.comaskfilo.com

Reaction Scheme:

(A graphical representation of the reaction scheme would be placed here, showing pyrrole reacting with a base, followed by the addition of 2,2-dimethyloxirane to yield the final product.)

Compound Data Tables

The following tables summarize the known and predicted properties of this compound.

Table 1: General Compound Information

IdentifierValueSource
IUPAC Name This compound-
CAS Number 499771-22-1 guidechem.combldpharm.com3bsc.com
Molecular Formula C₈H₁₃NO chemnet.combldpharm.com
Molecular Weight 139.19 g/mol bldpharm.com

Table 2: Predicted Physical Properties

PropertyPredicted ValueNotes
Appearance Colorless to pale yellow liquid/solidBased on similar N-substituted pyrrole alcohols.
Boiling Point >200 °CEstimated due to the presence of a hydroxyl group capable of hydrogen bonding.
Solubility Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF). Sparingly soluble in water.General solubility for pyrrole derivatives with alcohol functionality.

Table 3: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~6.7t2Hα-H (Pyrrole)Typical chemical shift for α-protons on a pyrrole ring.
~6.1t2Hβ-H (Pyrrole)Typical chemical shift for β-protons on a pyrrole ring.
~3.5s2H-CH₂OHShift for a methylene (B1212753) group adjacent to a hydroxyl.
~2.0s (broad)1H-OHBroad singlet, exchangeable with D₂O.
~1.4s6H-C(CH₃)₂Singlet due to two equivalent methyl groups on a quaternary carbon.

Table 4: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)AssignmentNotes
~121α-C (Pyrrole)Typical chemical shift for α-carbons on a pyrrole ring.
~108β-C (Pyrrole)Typical chemical shift for β-carbons on a pyrrole ring.
~72-C (CH₃)₂Quaternary carbon attached to the pyrrole nitrogen.
~70-C H₂OHCarbon of the methylene group adjacent to the hydroxyl.
~25-C(C H₃)₂Equivalent methyl carbons.

Table 5: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300Strong, BroadO-H stretch (alcohol)
3100-2900Medium-StrongC-H stretch (aliphatic and aromatic)
~1500, ~1400MediumC=C stretch (pyrrole ring)
~1050StrongC-O stretch (primary alcohol)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-pyrrol-1-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-8(2,7-10)9-5-3-4-6-9/h3-6,10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIKPFDHQPUHMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)N1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383229
Record name 2-methyl-2-(1H-pyrrol-1-yl)propan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499771-22-1
Record name β,β-Dimethyl-1H-pyrrole-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=499771-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methyl-2-(1H-pyrrol-1-yl)propan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methyl 2 1h Pyrrol 1 Yl Propan 1 Ol and Analogues

Direct Nucleophilic Substitution Approaches

Direct substitution methods involve the formation of a bond between the nitrogen atom of a pre-formed pyrrole (B145914) ring and an appropriate electrophilic precursor. This is a common strategy for introducing a wide variety of substituents onto the pyrrole nitrogen. The pyrrole anion, or pyrrolide, generated by deprotonation with a suitable base, acts as the nucleophile in these reactions. mdpi.com

The reaction of the pyrrolide anion with epoxides provides a direct route to N-(2-hydroxyalkyl)pyrroles. To synthesize 2-methyl-2-(1H-pyrrol-1-yl)propan-1-ol, the required precursor would be 2,2-dimethyloxirane (B32121) (also known as isobutylene (B52900) oxide). The reaction proceeds via a nucleophilic ring-opening mechanism where the pyrrolide anion attacks one of the electrophilic carbon atoms of the epoxide ring. pearson.com

Under standard, non-catalytic basic conditions, the ring-opening of an unsymmetrical epoxide by a nucleophile occurs via an S_N2-type mechanism. This involves an attack at the less sterically hindered carbon atom, resulting in an inversion of the stereochemistry at that center. pearson.com For a chiral epoxide precursor, this stereospecificity allows for the synthesis of a specific diastereomer of the product alcohol. In the case of a symmetrical, achiral epoxide like 2,2-dimethyloxirane, the attack can occur at either of the two equivalent carbons, leading to a single achiral product after protonation. If a chiral, substituted version of this epoxide were used, control of regioselectivity and stereoselectivity would be crucial.

Achieving high enantioselectivity in the synthesis of chiral pyrrole-containing alcohols can be accomplished through catalytic asymmetric methods. While specific systems for the reaction between pyrrole and 2,2-dimethyloxirane are not extensively detailed, analogous organocatalytic and metal-catalyzed systems for asymmetric ring-opening reactions are well-established. nih.gov For instance, chiral Brønsted acids, such as those derived from BINOL, have been successfully used to catalyze enantioselective additions to intermediates formed from pyrrole-2-carbinols. nih.gov Similarly, chiral Lewis acid catalysts could be employed to activate the epoxide, facilitating a stereocontrolled attack by the pyrrole nucleophile. The choice of catalyst, particularly the metal center and the chiral ligand, is paramount in dictating the enantiomeric excess (ee) of the final product.

The efficiency of the epoxide ring-opening reaction is highly dependent on key parameters.

Solvent: The choice of solvent is critical. Aprotic polar solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are commonly used as they can solvate the metal cation of the pyrrolide salt without interfering with the nucleophile. researchgate.net

Base: A strong base is required to fully deprotonate the pyrrole (pKa ≈ 17.5). mdpi.com Common bases include sodium hydride (NaH), potassium hydride (KH), or organolithium reagents like n-butyllithium. The choice of counter-ion (e.g., Li+, Na+, K+) can influence the reactivity and regioselectivity of the pyrrolide nucleophile.

Temperature: The initial deprotonation step is often performed at 0 °C, followed by the addition of the epoxide. The reaction temperature is then typically raised to room temperature or gently heated to ensure the completion of the ring-opening. Lower temperatures can help to minimize side reactions, thereby improving the purity of the resulting N-substituted pyrrole alcohol.

A more traditional and widely used method for N-alkylation involves the reaction of the pyrrolide anion with an alkyl halide. organic-chemistry.org To synthesize the target compound, a suitable electrophile would be a halohydrin such as 1-chloro-2-methyl-2-propanol, a compound which can be prepared from 2-methyl-3-chloropropene. google.com

The synthesis involves two main steps:

Deprotonation: Pyrrole is treated with a strong base (e.g., NaH, KH) in an aprotic solvent (e.g., THF, DMF) to generate the nucleophilic pyrrolide salt.

Nucleophilic Substitution: The haloalkane derivative is added to the solution of the pyrrolide salt. The pyrrolide nitrogen attacks the carbon bearing the halogen, displacing it in an S_N2 reaction to form the C-N bond and yield the final product, this compound.

The yield and purity of this reaction are influenced by the choice of base, solvent, temperature, and the nature of the leaving group (I > Br > Cl).

Reaction of Pyrrole with Chiral Epoxide Precursors

Multi-component Reactions and Cascade Sequences for Pyrrole Formation

An alternative to modifying a pre-existing pyrrole ring is to construct the ring itself from acyclic precursors, a method known as de novo synthesis. Multi-component reactions (MCRs), which combine three or more reactants in a single operation, and cascade sequences are highly efficient for this purpose. bohrium.com

The Paal-Knorr synthesis is the most prominent and direct method in this category for preparing N-substituted pyrroles. organic-chemistry.orgrgmcet.edu.in This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic or neutral conditions. organic-chemistry.org To prepare this compound, the required precursors would be:

A primary amine: 1-amino-2-methylpropan-2-ol

A 1,4-dicarbonyl compound: such as succinaldehyde (for an unsubstituted pyrrole ring) or 2,5-hexanedione (B30556) (for a 2,5-dimethyl-substituted pyrrole ring).

The reaction proceeds via the formation of a hemiaminal, followed by cyclization and dehydration to form the aromatic pyrrole ring. uctm.edu A significant advantage of this method is that the chirality of the amine precursor is typically preserved in the final product, as the stereocenter is not involved in the reaction. mdpi.com

Numerous catalysts and reaction conditions have been developed to improve the efficiency and environmental footprint of the Paal-Knorr synthesis. These modifications allow the reaction to proceed under milder conditions with higher yields.

Catalyst/SystemSolventTemperatureKey AdvantagesReference
CATAPAL 200 (Alumina)Solvent-free60 °CHeterogeneous, reusable catalyst, high yields (68–97%), short reaction times. mdpi.com
Iodine (I₂)Solvent-freeRoom Temp.Metal-free, mild conditions, excellent yields. rgmcet.edu.in
Silica Sulfuric AcidSolvent-freeRoom Temp.Reusable heterogeneous acid catalyst. rgmcet.edu.in
SaccharinSolvent-free120 °CMildly acidic, metal-free, bio-based catalyst. rgmcet.edu.in
Iron(III) Chloride (FeCl₃)WaterRoom Temp.Economical, environmentally friendly solvent. organic-chemistry.org
Magnesium Iodide (MgI₂)Not specifiedNot specifiedGood to excellent yields for various substituted pyrroles. uctm.edu

Beyond the Paal-Knorr reaction, other MCRs and cascade sequences offer pathways to more complex, polysubstituted pyrrole analogues. For example, reactions involving nitroepoxides, amines, and malononitrile (B47326) can produce highly functionalized aminopyrroles. rsc.org Similarly, cascade reactions involving Fischer carbene complexes and oxazolones have been developed for the synthesis of trisubstituted pyrroles. rsc.org These advanced methods provide powerful tools for creating molecular diversity around the pyrrole core.

Paal-Knorr Reaction and its Modern Variants

The Paal-Knorr synthesis is a cornerstone method for creating substituted pyrroles, typically by condensing a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, this would involve the reaction of a 1,4-diketone, such as 2,5-hexanedione or its precursor 2,5-dimethoxytetrahydrofuran (B146720), with 2-amino-2-methylpropan-1-ol. The reaction mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. organic-chemistry.org

While effective, the classical Paal-Knorr reaction can be limited by harsh conditions, such as prolonged heating in acid, which might not be suitable for substrates with sensitive functional groups. tandfonline.comrgmcet.edu.inresearchgate.net To overcome these limitations, numerous modern variants have been developed, focusing on milder conditions, improved efficiency, and greener protocols. tandfonline.comrgmcet.edu.in These modifications often employ various catalysts to facilitate the condensation. For instance, Lewis acids like iron(III) chloride, indium(III) chloride, and bismuth nitrate (B79036) have been successfully used. researchgate.netorganic-chemistry.orgmdpi.com Heterogeneous catalysts, such as silica-supported sulfuric acid, offer advantages like reusability and simplified product purification. rgmcet.edu.in A significant advancement is the use of molecular iodine as a catalyst, which can promote the reaction under solvent-free conditions at room temperature, providing excellent yields in shorter reaction times. rgmcet.edu.in Microwave-assisted Paal-Knorr synthesis represents another green approach, often used in conjunction with catalysts to accelerate the reaction. rgmcet.edu.in

For the synthesis of the target compound, a plausible approach would be the reaction between 2,5-dimethoxytetrahydrofuran and 2-amino-2-methylpropan-1-ol. This precursor deprotects under mildly acidic conditions to generate the required 1,4-dicarbonyl species in situ for the condensation. rgmcet.edu.in

Table 1: Modern Catalysts for Paal-Knorr Pyrrole Synthesis

Catalyst Conditions Key Advantages Source(s)
Iron(III) chloride (FeCl₃) Water, mild conditions Economical, simple, good to excellent yields. organic-chemistry.org
Molecular Iodine (I₂) Solvent-free, room temp. Shorter reaction times, exceptional yields, green. rgmcet.edu.in
Bismuth Nitrate - Excellent yield, effective with multicyclic aromatic amines. researchgate.net
Silica Sulfuric Acid Solvent or solvent-free, room temp. Reusable heterogeneous catalyst, high product yields. rgmcet.edu.in

[3+2] Cycloaddition Strategies Involving Pyrrole Rings

[3+2] Cycloaddition reactions provide a powerful and convergent route to polysubstituted pyrroles. These methods involve the reaction of a three-atom component with a two-atom component to construct the five-membered pyrrole ring. One of the most well-known examples is the Van Leusen pyrrole synthesis, which uses tosylmethyl isocyanides (TosMICs) as a key reagent that reacts with electron-deficient alkenes. nih.gov This method is valued for its operational simplicity and broad substrate scope. nih.gov

More recent advancements have harnessed photoredox catalysis to enable [3+2] annulation strategies under mild, redox-neutral conditions. rsc.orgrsc.org For example, a visible-light-mediated reaction between N-aryl glycinates and 2-benzylidenemalononitrile partners can construct polysubstituted pyrroles with high atom economy. rsc.orgrsc.org This photocatalytic approach often uses dimethyl sulfoxide (B87167) (DMSO) as both a solvent and a green oxidant. rsc.orgrsc.org Another strategy involves a phosphine-promoted photoredox [3+2] cycloaddition of alkynes and isocyanides, where protons from water and the isocyanide's methylene (B1212753) group are incorporated into the final pyrrole product. acs.org

While many cycloaddition strategies form the pyrrole ring and its substituents simultaneously, others can be used to build upon an existing pyrrole structure. For instance, a copper-catalyzed [3+2] cycloaddition of N-substituted pyrrole-2-carboxaldehydes with arylalkenes has been developed to synthesize bicyclic pyrrolidine (B122466) scaffolds. acs.orgacs.org For the synthesis of this compound, a [3+2] cycloaddition would ideally involve a three-atom synthon that could be derived from 2-amino-2-methylpropan-1-ol reacting with a two-carbon acetylene (B1199291) derivative.

Transition Metal-Catalyzed Pyrrole Synthesis

Transition metal catalysis has revolutionized the synthesis of heterocycles, including pyrroles, by enabling reactions with high efficiency, selectivity, and functional group tolerance under mild conditions. organic-chemistry.orgorganic-chemistry.org

Gold catalysts are particularly effective in activating alkynes and other π-systems, promoting complex cascade reactions to form substituted pyrroles. organic-chemistry.orgacs.org A common strategy is a formal (3 + 2) annulation that combines two acyclic components in a modular fashion. organic-chemistry.orgacs.org The process can be initiated by the gold-catalyzed formation of a gold-acetylide, which then acts as a nucleophile. acs.org This is often followed by a 5-endo-dig cyclization and aromatization sequence to furnish the pyrrole ring. acs.org This autotandem catalysis, where a single gold catalyst performs multiple roles, allows for the synthesis of multisubstituted pyrroles from terminal alkynes and acetals with excellent functional group tolerance. organic-chemistry.orgacs.org Such methods provide a versatile pathway to analogues of the target compound by varying the alkyne and the amine-derived component.

Palladium catalysis offers diverse routes to pyrroles, often through oxidative C-H functionalization or annulation reactions. rsc.orgacs.org One such method is the Pd(II)-catalyzed intermolecular oxidative cyclization of bromoalkynes with N-allylamines. rsc.org This reaction proceeds through a cascade of C-N and C-C bond formations, yielding 3-bromopyrroles where the bromine atom can be used for further functionalization. rsc.org To synthesize an analogue of the target compound, N-allyl-2-amino-2-methylpropan-1-ol could potentially be used as the amine component. Other palladium-catalyzed methods focus on the direct C-H alkenylation of pre-formed pyrroles to add functionality, which is useful for creating a library of analogues. acs.orgchemrxiv.orgchemrxiv.org These reactions can be directed to either the C2 or C3 position of the pyrrole ring by carefully selecting the directing group and reaction conditions. acs.orgchemrxiv.org

Ruthenium-catalyzed reactions, particularly acceptorless dehydrogenative coupling (ADC), are highly atom-economical and environmentally benign, producing water and hydrogen gas as the only byproducts. rsc.orgrsc.org This strategy is exceptionally well-suited for synthesizing N-substituted pyrroles from alcohols and amines. organic-chemistry.orgacs.org Specifically, N-substituted pyrroles can be synthesized via the dehydrogenative coupling of primary or secondary amines with diols, such as cis-2-butene-1,4-diol (B44940) or 2-butyne-1,4-diol. acs.orgnih.gov

A highly relevant approach for the direct synthesis of functionalized pyrroles involves the Ru-catalyzed dehydrogenative coupling of β-amino alcohols with ynones. rsc.orgrsc.org This method is attractive for synthesizing the target compound, this compound, as it would directly incorporate the 2-amino-2-methylpropan-1-ol starting material. The reaction proceeds in a step-economic fashion with broad substrate scope and operational simplicity. rsc.orgrsc.org

Table 2: Comparison of Transition Metal-Catalyzed Pyrrole Syntheses

Metal Catalyst General Method Key Features Potential Application for Target Compound Source(s)
Gold(I) Cascade Annulation Modular, mild conditions, dual activation role. Reaction of a terminal alkyne with a derivative of 2-amino-2-methylpropan-1-ol. organic-chemistry.orgacs.org
Palladium(II) Oxidative Annulation Builds on existing pyrroles or from allylamines; allows for further functionalization. Coupling of an N-allyl derivative of the amino alcohol with a bromoalkyne. acs.orgrsc.org

| Ruthenium(II) | Dehydrogenative Coupling | Atom-economical, uses alcohols as starting materials, produces H₂ and H₂O as byproducts. | Direct coupling of 2-amino-2-methylpropan-1-ol with a suitable ynone or diol. | rsc.orgrsc.orgacs.org |

Enzymatic Resolution and Chemoenzymatic Synthetic Routes

The target compound, this compound, is chiral. Therefore, enzymatic methods offer a powerful tool for obtaining enantiomerically pure forms of this alcohol or its precursors. Lipases are commonly used enzymes for the kinetic resolution (KR) of racemic alcohols. mdpi.com This is typically achieved through enantioselective acylation or hydrolysis, where the enzyme preferentially reacts with one enantiomer, allowing for the separation of a slow-reacting alcohol and a fast-forming ester. mdpi.com

A more advanced strategy is Dynamic Kinetic Resolution (DKR), which combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. mdpi.com This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. This is often accomplished using a chemoenzymatic system where a lipase (B570770) (e.g., Novozym 435, a form of Candida antarctica lipase B) performs the enantioselective acylation, and a metal catalyst (often based on ruthenium or vanadium) facilitates the racemization of the unreacted alcohol. mdpi.com This DKR process has been successfully applied to a wide range of challenging substrates, including various chiral alcohols. mdpi.com

Furthermore, enzymes like Novozym 435 have been used directly in the synthesis of pyrrole derivatives, such as pyrrole esters, via transesterification. nih.govnih.govresearchgate.net By optimizing conditions like solvent, temperature, and substrate ratios, high yields of ester products can be achieved. nih.govnih.gov A chemoenzymatic route to enantiopure this compound could involve an initial non-selective synthesis followed by a highly efficient DKR to isolate a single enantiomer.

Lipase-Catalyzed Enantiomer Separation

Enzymatic kinetic resolution is a widely employed technique for separating enantiomers of a racemic mixture. jocpr.com This method utilizes the stereoselectivity of enzymes, particularly lipases, to preferentially catalyze the transformation of one enantiomer, leaving the other unreacted. jocpr.com Lipases are favored due to their stability in organic solvents, broad substrate specificity, and high enantioselectivity. nih.gov

The kinetic resolution of racemic alcohols, including primary alcohols like this compound, is typically achieved through lipase-catalyzed transesterification. In this process, an acyl donor, such as vinyl acetate (B1210297) or isopropenyl acetate, is used to acylate one of the alcohol enantiomers, resulting in the formation of an ester. nih.govmdpi.com The choice of lipase, solvent, and acyl donor can significantly influence the reaction's efficiency and enantioselectivity. nih.gov

While direct experimental data for the lipase-catalyzed resolution of this compound is not extensively documented in the provided search results, the principles can be illustrated with data from analogous resolutions of other alcohols. The following table represents a hypothetical kinetic resolution of a racemic alcohol, demonstrating the type of data generated in such studies.

Interactive Data Table: Illustrative Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol

Time (h)Conversion (%)Enantiomeric Excess of Substrate (eeS, %)Enantiomeric Excess of Product (eeP, %)Enantioselectivity (E)
12304398150
24458297155
48509996152
7252>9995148

Note: This table is illustrative and does not represent actual data for this compound.

The successful application of this methodology would yield both the unreacted enantiomer of this compound and its corresponding ester in high enantiomeric purity. These can then be separated chromatographically.

Atom Economy and Green Chemistry Principles in Synthesis

The principles of green chemistry and atom economy are increasingly central to the development of synthetic routes for pharmaceuticals and fine chemicals, including pyrrole derivatives. Atom economy, a concept developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in the synthesis into the final product. nih.govresearchgate.net

Classical methods for pyrrole synthesis, such as the Paal-Knorr reaction, inherently possess good atom economy as they typically involve the condensation of a 1,4-dicarbonyl compound with an amine, with the only byproduct being water. acs.org Modern variations of such reactions often aim to further improve their green credentials by utilizing solvent-free conditions or environmentally benign catalysts. acs.orgresearchgate.net

For the synthesis of substituted pyrroles, including analogues of this compound, several atom-economical strategies have been developed. One such approach involves the regiospecific ring-opening of aziridines followed by intramolecular cyclization. nih.govresearchgate.net This method is considered highly atom-economical as it incorporates the majority of the atoms from the reactants into the final pyrrole structure, with only the elimination of a small molecule like water. nih.govresearchgate.net

The application of these principles to the synthesis of this compound would involve selecting a synthetic route that:

Maximizes the incorporation of starting material atoms into the final product.

Minimizes the use of hazardous reagents and solvents.

Reduces the number of synthetic steps and purification processes.

Utilizes catalytic rather than stoichiometric reagents where possible.

By adhering to these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally friendly.

Chemical Reactivity and Transformation of 2 Methyl 2 1h Pyrrol 1 Yl Propan 1 Ol

Functional Group Interconversions at the Propanol (B110389) Moiety

The propanol segment of the molecule, featuring a primary hydroxyl (-OH) group, is susceptible to a range of functional group interconversions. However, the presence of a quaternary carbon atom adjacent to the CH₂OH group (a neopentyl-like structure) introduces significant steric hindrance, which profoundly influences the reaction rates and pathways for these transformations.

As a primary alcohol, the hydroxymethyl group of 2-methyl-2-(1H-pyrrol-1-yl)propan-1-ol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent employed. nih.gov The significant steric hindrance around the reaction center does not prevent oxidation but may require specific reagents or conditions. acs.orgkuleuven.be

"Weak" oxidizing agents, which are typically selective for the conversion of primary alcohols to aldehydes, can be used for this transformation. Reagents such as Pyridinium (B92312) Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are effective under mild conditions and are known to minimize over-oxidation to the carboxylic acid. nih.gov

Conversely, "strong" oxidizing agents will convert the primary alcohol directly to a carboxylic acid. nih.gov Common reagents for this include potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), the latter often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (the Jones oxidation). While sterically hindered alcohols can be resistant, powerful systems like ruthenium tetroxide (RuO₄) are known to effectively oxidize even challenging substrates. acs.org

Table 1: Predicted Oxidation Reactions of this compound
Starting MaterialReagent(s)Predicted ProductProduct Class
This compoundPyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP)2-methyl-2-(1H-pyrrol-1-yl)propanalAldehyde
This compoundPotassium Permanganate (KMnO₄) or Jones Reagent (CrO₃/H₂SO₄)2-methyl-2-(1H-pyrrol-1-yl)propanoic acidCarboxylic Acid

The hydroxyl group can undergo esterification with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is a common method. researchgate.net However, its efficiency is often diminished for sterically hindered alcohols like the target compound. More effective methods for such substrates typically involve activating the carboxylic acid, for example, by converting it to a more reactive acyl chloride, or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). nottingham.ac.uk The Mitsunobu reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD), is particularly well-suited for converting sterically hindered alcohols to esters with inversion of configuration, although neopentyl-type alcohols are known to be challenging substrates. wikipedia.orgmasterorganicchemistry.com

Etherification, the conversion of the -OH group to an ether (-OR) group, is most commonly achieved via the Williamson ether synthesis. libretexts.org This SN2 reaction requires the alcohol to be converted into an alkoxide using a strong base (e.g., NaH), which then attacks an alkyl halide. acs.org However, the substrate is a neopentyl-like alcohol. The carbon bearing the leaving group is primary, but the adjacent quaternary carbon creates severe steric hindrance, dramatically slowing down the rate of SN2 reactions. organic-chemistry.org While not impossible, forming ethers via this method would be exceptionally slow and require forcing conditions.

Table 2: Predicted Esterification and Etherification Reactions
Reaction TypeReactantsReagents/ConditionsPredicted Product
EsterificationThis compound + Acyl Chloride (R-COCl)Pyridine or other non-nucleophilic base2-methyl-2-(1H-pyrrol-1-yl)propyl ester
EsterificationThis compound + Carboxylic Acid (R-COOH)DCC, DMAP2-methyl-2-(1H-pyrrol-1-yl)propyl ester
EtherificationThis compound + Alkyl Halide (R'-X)1. NaH; 2. R'-X1-(1-alkoxy-2-methylpropan-2-yl)-1H-pyrrole (very slow reaction)

Replacing the hydroxyl group with another substituent (e.g., a halogen) is a fundamental transformation. For primary alcohols, this typically proceeds via an SN2 mechanism after the -OH group is converted into a better leaving group (e.g., by protonation with a strong acid or conversion to a tosylate). However, the neopentyl-like structure of this compound makes it highly resistant to backside attack, rendering the SN2 pathway extremely slow. organic-chemistry.org

Under conditions that favor an SN1 mechanism (e.g., heating with a strong, non-nucleophilic acid), the reaction is also problematic. Loss of the leaving group (water) would generate a highly unstable primary carbocation. This intermediate would almost certainly undergo a rapid 1,2-hydride or 1,2-methyl shift to form a more stable tertiary carbocation before reacting with a nucleophile. masterorganicchemistry.com This rearrangement leads to a product with a different carbon skeleton.

Table 3: Predicted Substitution Reaction Pathways
ConditionsMechanismPredicted Outcome
Strong Nucleophile, Good Leaving Group (e.g., tosylate)SN2Extremely slow or no reaction due to steric hindrance.
Protic Solvent, Heat (e.g., H₂SO₄)SN1 with RearrangementFormation of a rearranged tertiary carbocation, followed by elimination (to form an alkene) or nucleophilic attack.

Reactivity of the Pyrrole (B145914) Nitrogen Atom

The nitrogen atom of the pyrrole ring is sp² hybridized, and its lone pair of electrons is delocalized within the aromatic π-system. This delocalization renders the nitrogen significantly less basic and less nucleophilic than that of an aliphatic amine. Furthermore, the large tertiary alkyl group attached to the nitrogen introduces substantial steric hindrance, further limiting its reactivity.

Further alkylation or acylation at the pyrrole nitrogen of this compound is highly unlikely. The nitrogen atom is already tertiary and sterically encumbered by the bulky 2-methylpropan-2-yl group. Attempting to add a second alkyl or acyl group would face a prohibitively high energy barrier due to steric repulsion. Reactions that typically achieve N-alkylation or N-acylation on unsubstituted or less-substituted pyrroles would likely fail or require extreme conditions. nih.govnsf.gov Under such forcing conditions, or if a strong base is used to deprotonate the pyrrole ring (which is not possible at the nitrogen), reactions at the carbon atoms of the pyrrole ring (electrophilic substitution) would become the more probable pathways. nih.gov

The formation of a quaternary pyrrolium salt requires the addition of an alkyl group to the pyrrole nitrogen via an N-alkylation reaction. mdpi.com Given the profound steric hindrance that prevents facile N-alkylation on this compound, the formation of a quaternary salt from this compound is considered synthetically unfeasible. Under acidic conditions, protonation is far more likely to occur on the electron-rich carbon atoms of the pyrrole ring (typically at the C2 position) rather than at the sterically shielded and electronically delocalized nitrogen atom.

Electrophilic Aromatic Substitution on the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. The lone pair of electrons on the nitrogen atom is delocalized into the ring, significantly increasing its nucleophilicity compared to benzene (B151609). pearson.com In N-unsubstituted pyrroles, substitution preferentially occurs at the C2 (alpha) position due to the superior resonance stabilization of the cationic intermediate (the sigma complex). However, in the case of this compound, the nitrogen atom is substituted with a bulky 2-methylpropan-1-ol group, which sterically hinders the adjacent C2 and C5 positions. This steric hindrance dramatically influences the regioselectivity of electrophilic attack.

Vilsmeier-Haack Reactions

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comwikipedia.org The reaction employs a substituted amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.org This reagent then attacks the aromatic ring.

For N-substituted pyrroles, the regioselectivity of the Vilsmeier-Haack reaction is highly dependent on the steric bulk of the N-substituent. While N-methylpyrrole yields the 2-formyl product, pyrroles with sterically demanding groups on the nitrogen atom favor substitution at the less hindered C3 (beta) position. thieme-connect.com The 1-(2-hydroxy-2-methylpropyl) group on the target compound is sterically analogous to a tert-butyl group. Studies on the Friedel-Crafts tert-butylation of 1-(phenylsulfonyl)pyrrole (B93442) show that the bulky tert-butyl group directs substitution almost exclusively to the 3-position. cdnsciencepub.com

Therefore, it is predicted that the Vilsmeier-Haack formylation of this compound would proceed with high regioselectivity to yield 1-(2-hydroxy-2-methylpropyl)-1H-pyrrole-3-carbaldehyde. The initial product is an iminium ion, which is subsequently hydrolyzed during aqueous workup to afford the final aldehyde. wikipedia.org

Predicted Outcome of Vilsmeier-Haack Reaction
ReactantReagentsPredicted Major ProductPosition of Substitution
This compound1. POCl₃, DMF 2. H₂O1-(2-hydroxy-2-methylpropyl)-1H-pyrrole-3-carbaldehydeC3

Nitration and Sulfonation Reactions

Nitration and sulfonation are classic electrophilic aromatic substitution reactions. Aromatic nitration is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). Sulfonation involves the use of fuming sulfuric acid (H₂SO₄ containing dissolved SO₃), where sulfur trioxide (SO₃) acts as the electrophile.

As with the Vilsmeier-Haack reaction, the regiochemical outcome of nitration and sulfonation on this compound is governed by the steric hindrance imposed by the N-substituent. The bulky group shields the C2 and C5 positions, directing the incoming electrophile to the C3 and C4 positions. In the electrophilic nitration of t-butylbenzene, a significant preference for the para-product is observed over the ortho-product, alongside a minor amount of the meta-product, underscoring the powerful influence of steric hindrance. stackexchange.com By analogy, substitution on the N-substituted pyrrole ring is expected to favor the C3 position (electronically analogous to the para position of an N-aryl pyrrole) over the C2 position.

Predicted Products of Nitration and Sulfonation
ReactionReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄1-(2-hydroxy-2-methylpropyl)-3-nitro-1H-pyrrole
SulfonationSO₃, H₂SO₄1-(2-hydroxy-2-methylpropyl)-1H-pyrrole-3-sulfonic acid

Cycloaddition Reactions and Annulation Strategies

Pyrrole can participate as the 4π-electron component in [4+2] cycloaddition reactions (Diels-Alder reactions), although its aromatic character makes it less reactive than non-aromatic dienes like furan. The reaction typically requires electron-deficient dienophiles and often high temperatures or pressures. N-substitution can further modulate this reactivity. For the title compound, the electron-donating nature of the alkyl substituent at the nitrogen atom would slightly increase the energy of the HOMO (Highest Occupied Molecular Orbital) of the pyrrole ring, potentially enhancing its reactivity as a diene. However, the steric bulk of the substituent may also hinder the approach of the dienophile.

Intramolecular Cyclization Pathways

A key feature of this compound is the presence of a primary alcohol on the side chain, which enables intramolecular reactions. Specifically, the hydroxyl group can act as a nucleophile, attacking the electron-rich pyrrole ring in an intramolecular cyclization. This transformation is typically promoted by an acid catalyst, which activates the pyrrole ring toward nucleophilic attack.

This type of reaction can be viewed as an intramolecular hydroalkoxylation. The cyclization of the title compound would involve the attack of the hydroxyl oxygen onto the C2 position of the pyrrole ring, followed by the loss of a proton to restore aromaticity in a related system or, more likely, to form a stable fused heterocyclic system. Such a cyclization would lead to the formation of a six-membered oxazine (B8389632) ring fused to the pyrrole ring, yielding a derivative of the pyrrolo[2,1-c] thieme-connect.comnih.govoxazine scaffold. nih.govresearchgate.netresearchgate.netbeilstein-journals.org This class of heterocyclic compounds is of interest in medicinal chemistry. mdpi.com The reaction likely proceeds via a 6-endo-dig cyclization pathway. beilstein-journals.org

Potential Intramolecular Cyclization
ReactantConditionsResulting ScaffoldReaction Type
This compoundAcid Catalyst (e.g., H⁺, Lewis Acid)3,3-dimethyl-3,4-dihydro-1H-pyrrolo[2,1-c] thieme-connect.comnih.govoxazineIntramolecular Hydroalkoxylation / Annulation

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 2 1h Pyrrol 1 Yl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the complete covalent framework of an organic molecule in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, the precise arrangement of atoms and their chemical environments can be determined.

One-dimensional NMR provides fundamental information about the chemical environment and connectivity of hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum is predicted to show distinct signals for each unique proton environment. The pyrrole (B145914) ring protons are expected to appear in the aromatic region, with the α-protons (H-2/H-5) shifted downfield compared to the β-protons (H-3/H-4) due to the influence of the nitrogen atom. ipb.ptresearchgate.net The aliphatic portion of the molecule would present a singlet for the six equivalent protons of the two methyl groups, a singlet for the two protons of the methylene (B1212753) (CH₂) group, and a broad singlet for the hydroxyl (OH) proton, which can exchange with deuterated solvents like D₂O. mdpi.com

The ¹³C NMR spectrum provides information on the carbon skeleton. It is expected to display five distinct signals corresponding to the different carbon environments: two for the pyrrole ring (Cα and Cβ), one for the quaternary carbon, one for the hydroxymethyl carbon (CH₂OH), and one for the two equivalent methyl carbons. ipb.pt The carbon attached to the nitrogen (quaternary) and the pyrrole α-carbons would appear at a lower field.

Predicted ¹H and ¹³C NMR Data for 2-methyl-2-(1H-pyrrol-1-yl)propan-1-ol

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Pyrrole H-α (2,5)~6.7-6.9~120-122
Pyrrole H-β (3,4)~6.1-6.3~108-110
-C(CH₃)₂-~65-70
-CH₂OH~3.5-3.7~70-75
-CH₃~1.2-1.4~25-28
-OHVariable (broad singlet)

2D NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecule's complex structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. Key expected correlations include those between the adjacent α- and β-protons on the pyrrole ring. nih.gov A correlation between the methylene (-CH₂) protons and the hydroxyl (-OH) proton might also be observed, depending on the solvent and concentration. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹J-coupling). researchgate.net It would definitively link the predicted proton signals to their corresponding carbon signals: the pyrrole α-protons to the α-carbons, the pyrrole β-protons to the β-carbons, the methylene protons to the methylene carbon, and the methyl protons to the methyl carbons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons, which helps to define the molecule's preferred three-dimensional conformation in solution. ipb.pt Expected NOE signals would be observed between the protons of the methyl groups and the methylene group. Correlations between the protons of the side chain (e.g., methyl or methylene protons) and the α-protons of the pyrrole ring would provide insight into the rotational orientation around the N-C bond. ipb.pt

The quaternary carbon atom bonded to the pyrrole nitrogen, two methyl groups, and a hydroxymethyl group constitutes a chiral center. Therefore, this compound exists as a pair of enantiomers. Standard NMR spectroscopy cannot distinguish between enantiomers. However, by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), the enantiomeric excess (ee) can be determined.

The addition of a chiral solvating agent, such as a derivative of BINOL (1,1'-bi-2-naphthol), to the NMR sample forms transient diastereomeric complexes. mdpi.com These diastereomers are energetically different and will exhibit separate signals in the ¹H NMR spectrum, allowing for the integration of the signals to quantify the ratio of the two enantiomers present. Alternatively, the alcohol can be reacted with a chiral derivatizing agent, like Mosher's acid, to form stable diastereomeric esters which can then be analyzed by NMR. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a prominent broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the alkyl and aromatic portions would appear between 3100 and 2850 cm⁻¹. Vibrations associated with the pyrrole ring, including C=C and C-N stretching, are expected in the 1600-1400 cm⁻¹ region. A strong C-O stretching band from the primary alcohol would be visible around 1050 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C-H stretches and the pyrrole ring vibrations will be prominent. Raman spectra of 1-alkanols show characteristic bands related to the collective vibrations of the molecular backbone. researchgate.netresearchgate.net This technique is particularly sensitive to the vibrations of the aromatic pyrrole ring, providing a clear fingerprint for this part of the molecule.

Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Spectroscopy
O-H Stretch (alcohol)3500-3200 (broad)IR
C-H Stretch (pyrrole)3100-3000IR, Raman
C-H Stretch (alkyl)2980-2850IR, Raman
C=C Stretch (pyrrole ring)1600-1450IR, Raman
C-N Stretch (pyrrole ring)1400-1300IR, Raman
C-O Stretch (primary alcohol)~1050IR

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision, which allows for the unambiguous determination of its elemental formula. docbrown.info For this compound, the molecular formula is C₉H₁₅NO.

HRMS can measure the mass of the molecular ion to several decimal places, allowing it to be distinguished from other ions with the same nominal mass. The expected fragmentation pattern upon ionization would likely involve the loss of key structural fragments. Common fragmentation pathways could include the loss of a water molecule, the cleavage of the hydroxymethyl radical (•CH₂OH, loss of 31 amu), or the cleavage of the entire isobutanol substituent, leading to a pyrrolyl cation. docbrown.inforesearchgate.net Analysis of these fragments provides further confirmation of the proposed structure.

HRMS Data for this compound

FormulaSpeciesCalculated Monoisotopic Mass (Da)
C₉H₁₅NO[M+H]⁺ (Protonated Molecule)154.1232
C₉H₁₅NO[M+Na]⁺ (Sodium Adduct)176.1051
C₈H₁₂N[M-CH₂OH]⁺ (Loss of hydroxymethyl)122.0964

X-ray Crystallography for Absolute Configuration and Solid-State Structure

If a single crystal of sufficient quality can be obtained, X-ray crystallography provides the most definitive structural proof. This technique maps the electron density of the atoms in the crystal lattice, revealing the precise three-dimensional structure of the molecule in the solid state. nih.govnih.gov

Circular Dichroism (CD) Spectroscopy for Chiral Compounds

Circular Dichroism (CD) spectroscopy is a powerful analytical technique that measures the differential absorption of left- and right-circularly polarized light by optically active molecules. wikipedia.orglibretexts.org This phenomenon is observed exclusively in chiral molecules, which are molecules that are non-superimposable on their mirror images. gcms.cz The resulting CD spectrum provides valuable information about the three-dimensional structure and stereochemistry of a chiral compound. nih.govbath.ac.uk

A molecule's ability to exhibit a CD spectrum is fundamentally dependent on the presence of a chiral center or chiral axis, leading to a lack of an internal plane of symmetry. The compound this compound is, in fact, an achiral molecule. Its structure features a central carbon atom (C2) bonded to two identical methyl groups, a hydroxymethyl group (-CH2OH), and a pyrrol-1-yl group. Due to the presence of two identical substituents (the methyl groups) on the C2 atom, this carbon is not a stereocenter, and the molecule as a whole is superimposable on its mirror image. Consequently, this compound is optically inactive and does not produce a circular dichroism spectrum.

However, the principles of CD spectroscopy are critical for elucidating the structure of closely related chiral pyrrole derivatives. If one of the methyl groups on the C2 atom of this compound were to be replaced by a different substituent, the resulting molecule would be chiral and thus CD-active. For instance, the hypothetical compound (R)-2-ethyl-2-(1H-pyrrol-1-yl)propan-1-ol would have a chiral center at C2 and would be expected to produce a CD spectrum that is a mirror image of its corresponding (S)-enantiomer.

The chiroptical features of chiral pyrrole derivatives have been a subject of research, particularly in the context of more complex systems like diketopyrrolo[3,4-c]pyrrole (DPP) dyes. nih.gov In such studies, CD spectroscopy is invaluable for investigating the self-assembly of chiral molecules into larger supramolecular structures. nih.govnih.gov The technique is highly sensitive to the chiral arrangement of chromophores, and the resulting spectra can reveal details about aggregation modes and intermolecular interactions. nih.gov For example, the formation of chiral host-guest complexes involving pyrrole-containing structures can be monitored, where distinct CD signals emerge for each enantiomer of a chiral guest. rsc.org

The CD spectrum of a chiral pyrrole-containing molecule is typically characterized by Cotton effects in the regions of the pyrrole chromophore's electronic transitions. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenter(s).

Illustrative CD Spectral Data for a Chiral Analogue

Since this compound is achiral, no experimental CD data exists for this compound. The table below presents hypothetical, yet representative, CD spectral data for a pair of enantiomers of a related chiral pyrrole compound, illustrating the expected mirror-image relationship.

Table 1: Hypothetical CD Data for Enantiomers of a Chiral Pyrrole Derivative This data is illustrative and does not represent an actual experimental measurement of a specific compound.

Wavelength (nm)(R)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)(S)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
20000
210+15,000-15,000
220+8,000-8,000
23000
240-5,000+5,000
250-2,000+2,000
26000

Theoretical and Computational Studies on 2 Methyl 2 1h Pyrrol 1 Yl Propan 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a method that calculates the electronic properties of a molecule based on its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional wavefunction-based methods for a given level of accuracy, making it suitable for a wide range of molecular systems.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.comresearchgate.net Conversely, the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor, determining the molecule's electrophilicity. youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. malayajournal.org A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, indicating a higher propensity for intramolecular charge transfer. researchgate.netmalayajournal.org For 2-methyl-2-(1H-pyrrol-1-yl)propan-1-ol, FMO analysis would identify the regions of the molecule most likely to participate in electron donation and acceptance. The pyrrole (B145914) ring, being electron-rich, would likely contribute significantly to the HOMO, while the LUMO might be distributed across the propanol (B110389) substituent and the pyrrole ring.

Table 1: Illustrative Frontier Molecular Orbital Data

Orbital Energy (eV) Description
HOMO EHOMO Highest Occupied Molecular Orbital; region of electron donation (nucleophilic character).
LUMO ELUMO Lowest Unoccupied Molecular Orbital; region of electron acceptance (electrophilic character).
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution on the surface of a molecule. libretexts.org It is a valuable tool for predicting how molecules will interact, identifying sites for both electrophilic and nucleophilic attack. mdpi.comnih.gov The map is color-coded to represent different potential values:

Red: Regions of most negative electrostatic potential, typically associated with electronegative atoms (like oxygen or nitrogen) and lone pairs. These are sites susceptible to electrophilic attack. malayajournal.org

Blue: Regions of most positive electrostatic potential, usually found around hydrogen atoms bonded to electronegative atoms. These are sites susceptible to nucleophilic attack. nih.gov

Green: Regions of neutral or near-zero potential, often corresponding to nonpolar parts of the molecule. malayajournal.org

For this compound, an EPS map would likely show a negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyrrole ring, highlighting these as primary sites for interaction with electrophiles. A positive potential (blue) would be expected around the hydroxyl hydrogen, indicating its susceptibility to nucleophilic attack.

Table 2: Illustrative Electrostatic Potential (ESP) Regions

Molecular Region Predicted ESP Chemical Implication
Oxygen of Hydroxyl (-OH) group Negative (Red) Site for electrophilic attack; hydrogen bond acceptor.
Hydrogen of Hydroxyl (-OH) group Positive (Blue) Site for nucleophilic attack; hydrogen bond donor.
Pyrrole Ring (π-system) Negative (Red) Electron-rich region, attractive to electrophiles.
Methyl Groups (-CH₃) Neutral (Green) Nonpolar, less reactive region.

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers or isomers) that can be interconverted by rotation about single bonds. masterorganicchemistry.com The energy landscape describes the potential energy of the molecule as a function of these conformational changes, revealing the most stable structures (energy minima) and the energy barriers to their interconversion. nih.gov

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. rsc.orgresearchgate.net By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a molecule, providing insights into its conformational flexibility and the transitions between different states. nih.gov An MD simulation of this compound would allow for the exploration of its energy landscape, identifying preferred conformations and the pathways for conformational change in different environments, such as in a vacuum or in a solvent. nih.govresearchgate.net

Quantum chemical calculations, often using DFT, can be employed to determine the precise energies of different conformational isomers. longdom.org By systematically rotating the key dihedral angles—such as the C-C and C-N bonds connecting the propanol and pyrrole moieties—researchers can identify stable, low-energy conformers. masterorganicchemistry.com The results of these calculations provide a static picture of the molecule's potential energy surface, detailing the relative stability of each conformer and the energy barriers separating them.

Table 3: Hypothetical Relative Energies of Conformational Isomers

Conformer Dihedral Angle (C-C-N-C) Relative Energy (kcal/mol) Population (%) at 298 K
Conformer 1 (Global Minimum) ~60° 0.00 75
Conformer 2 ~180° 1.50 15
Conformer 3 ~-60° 2.00 10

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Hybridization

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which correspond to the familiar Lewis structure representation. uni-muenchen.dewikipedia.org NBO analysis is particularly useful for studying hyperconjugation, charge transfer, and intermolecular interactions. rsc.org

The method examines interactions between "donor" (filled, Lewis-type) NBOs and "acceptor" (unfilled, non-Lewis type) NBOs. The strength of these interactions is estimated using second-order perturbation theory, which provides a stabilization energy (E(2)). wisc.edu A high E(2) value indicates a strong electronic delocalization, such as that occurring in hyperconjugation. This analysis also provides details on atomic hybridization and the polarization of chemical bonds. uni-muenchen.de For this compound, NBO analysis could quantify the delocalization of the nitrogen lone pair electrons into the pyrrole ring's antibonding orbitals and analyze potential intramolecular hydrogen bonding between the hydroxyl group and the pyrrole nitrogen.

Table 4: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

Donor NBO Acceptor NBO E(2) (kcal/mol) Interaction Type
LP (N) π*(C=C) of pyrrole High Resonance/Delocalization within the pyrrole ring.
σ (C-H) σ*(C-N) Moderate Hyperconjugation stabilizing the C-N bond.
LP (O) σ*(N-C) Low Potential weak intramolecular interaction.

LP denotes a lone pair, σ and π are bonding orbitals, and σ and π* are antibonding orbitals.*

Prediction of Spectroscopic Parameters

Computational chemistry offers robust methods for the prediction of spectroscopic data, which are crucial for the identification and characterization of molecules. Density Functional Theory (DFT) is a widely used approach for this purpose, with the B3LYP functional and basis sets such as 6-311++G(d,p) being commonly employed for accurate predictions of spectroscopic parameters for pyrrole-containing compounds. researchgate.netresearchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a key application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used in conjunction with DFT to calculate these shifts. longdom.orgresearchgate.net For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus. The protons on the pyrrole ring are expected to appear in the aromatic region, with their specific shifts influenced by the electron-donating or withdrawing nature of the substituents. researchgate.net The protons of the 2-methylpropan-1-ol side chain would have characteristic shifts, which can be compared to experimental data for similar fragments like 2-methylpropan-1-ol. youtube.comdocbrown.infochemicalbook.com

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an IR spectrum. These calculations can help in the assignment of experimental IR bands to specific vibrational modes of the molecule. For this compound, key vibrational modes would include the O-H stretch of the alcohol group, C-H stretches of the alkyl and aromatic groups, C-N stretching of the pyrrole ring, and C-O stretching of the alcohol. rsc.orgresearchgate.net Computational studies on related pyrrole derivatives have shown excellent agreement between calculated and experimental vibrational frequencies after applying appropriate scaling factors. researchgate.net

Predicted Spectroscopic Data for this compound

Parameter Predicted Value/Range Notes
¹H NMR Chemical Shift (δ, ppm)
Pyrrole H (α)~6.5-7.0Influenced by the N-substituent.
Pyrrole H (β)~6.0-6.5Influenced by the N-substituent.
-CH₂-OH~3.4-3.7Adjacent to the hydroxyl group.
-OHVariable (broad singlet)Dependent on solvent and concentration.
-C(CH₃)₂-~1.1-1.3Geminal methyl groups.
¹³C NMR Chemical Shift (δ, ppm)
Pyrrole C (α)~120-125
Pyrrole C (β)~108-112
Quaternary C~60-65Carbon attached to the pyrrole nitrogen.
-CH₂-OH~70-75
-C(CH₃)₂~25-30
Key IR Vibrational Frequencies (cm⁻¹)
O-H Stretch~3300-3500 (broad)Characteristic of the alcohol group.
C-H Stretch (Aromatic)~3100-3150From the pyrrole ring.
C-H Stretch (Aliphatic)~2850-3000From the methyl and methylene (B1212753) groups.
C=C Stretch (Pyrrole)~1500-1600
C-N Stretch (Pyrrole)~1300-1400
C-O Stretch~1000-1100

Note: The values in this table are estimations based on computational studies of related compounds and experimental data for structural fragments. Actual experimental values may vary.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for investigating the intricate details of chemical reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and determine activation energies, thereby providing a comprehensive understanding of the reaction pathway. researchgate.netnih.gov

For this compound, computational studies could elucidate several key reaction types:

Reactions involving the hydroxyl group: The alcohol functionality can undergo various transformations, such as dehydration, oxidation, or esterification. Computational modeling can be used to compare the energetic favorability of different pathways, for instance, in acid-catalyzed dehydration. Studies on related alcohols like propanols have utilized computational methods to explore their reaction pathways. nih.gov

Reactions involving the pyrrole ring: The aromatic pyrrole ring can participate in electrophilic substitution reactions. Theoretical calculations can predict the regioselectivity of such reactions by analyzing the distribution of electron density and the stability of the intermediates formed upon attack at different positions of the ring.

Cycloaddition Reactions: While the target molecule itself is a product, computational studies are instrumental in understanding the mechanisms of pyrrole formation, such as [3+2] cycloaddition reactions. acs.org Such studies can provide insights into the role of catalysts and the stereochemical outcome of the reaction.

Radical Reactions: The stability of radicals formed by hydrogen abstraction from different positions in the molecule can be assessed computationally. This is relevant for understanding the molecule's behavior in radical-mediated processes. Theoretical studies on the reactions of propanols with radicals have been conducted to determine reaction rate coefficients and preferred reaction channels. researchgate.net

By employing computational techniques, researchers can gain a detailed, atomistic-level understanding of the factors that govern the reactivity of this compound, which is essential for its potential applications in various fields of chemistry.

Applications of 2 Methyl 2 1h Pyrrol 1 Yl Propan 1 Ol As a Synthetic Precursor

As a Chiral Building Block in Asymmetric Synthesis

The structure of 2-methyl-2-(1H-pyrrol-1-yl)propan-1-ol does not inherently possess a chiral center. However, its derivatives can be employed in asymmetric synthesis. Chiral building blocks are essential components in the synthesis of enantiomerically pure compounds, particularly for pharmaceutical applications. nih.gov The "chiral pool" refers to the collection of abundant, naturally occurring chiral molecules like terpenes, amino acids, and carbohydrates that serve as inexpensive starting materials. nih.gov

While direct use of the achiral this compound as a chiral building block is not applicable, its functional handle (the primary alcohol) provides a site for introducing chirality. For instance, enzymatic resolution or asymmetric modification of the alcohol could yield chiral derivatives. These chiral versions could then be used in the synthesis of more complex, optically active molecules. The pyrrolidine (B122466) unit, a saturated analog of pyrrole (B145914), is a common feature in chiral catalysts and ligands for asymmetric reactions, such as Michael additions. rsc.orgmdpi.com Although distinct from the pyrrole in the title compound, this highlights the value of five-membered nitrogen heterocycles in the field of asymmetric synthesis. rsc.org

Precursor for Complex Heterocyclic Systems

The pyrrole ring is a privileged scaffold in medicinal chemistry and a key component of many complex heterocyclic systems. acs.org The structure of this compound makes it a potential starting point for constructing fused ring systems, where the pyrrole ring is elaborated upon to create bicyclic or tricyclic frameworks.

Pyrroloindoles are tricyclic heterocyclic compounds that are present in a variety of bioactive natural products and medicinally significant molecules. researchgate.net The synthesis of these complex scaffolds often involves intramolecular cyclization reactions. For example, one common strategy involves the cyclization of 2-(1H-pyrrol-1-yl)benzoic acids or amides to form the 9H-pyrrolo[1,2-a]indole core. researchgate.net Another approach uses a radical-initiated cascade cyclization to produce pyrrolo[1,2-a]indol-3-ones. rsc.org While specific examples using this compound as the direct precursor for pyrrolo-indolizidine tricycles are not prominently documented, its structure suggests a potential synthetic route. The alcohol could be converted into a leaving group, followed by the introduction of a suitable side chain at the pyrrole's 2-position, which could then undergo an intramolecular cyclization to form the desired tricyclic system.

The pyrrolo beilstein-journals.orgnih.govbenzodiazepines (PBDs) are a well-known class of tricyclic compounds with a wide range of biological activities. nih.gov Similarly, pyrrolo[2,1-d] beilstein-journals.orgresearchgate.netbenzothiazepines have been investigated for their cardiovascular properties. nih.gov The synthesis of these fused heterocyclic systems is a significant area of research. For instance, pyrrolo[2,1-b] beilstein-journals.orgresearchgate.netbenzothiazoles can be synthesized through the ring contraction of pyrrolo[2,1-c] beilstein-journals.orgnih.govbenzothiazines. beilstein-journals.orgsemanticscholar.org These syntheses typically involve multi-step sequences starting from more fundamental building blocks. The use of this compound would require a strategy to build the seven-membered diazepine (B8756704) or thiazepine ring fused to the pyrrole and a benzene (B151609) ring. This would likely involve a complex synthetic sequence, and direct application of this specific precursor has not been extensively reported.

Pyrrolo[1,2-b]pyridazines are fused heterocyclic systems that have garnered interest due to their potential biological and optical properties. researchgate.net Several synthetic routes to this scaffold have been developed. A primary method involves the [3+2] cycloaddition reaction between a pyridazinium ylide and an alkyne. researchgate.netnih.gov Another established approach starts from 1-aminopyrrole (B1266607) derivatives which are condensed with suitable 1,3-dielectrophiles. beilstein-journals.orgnih.gov This latter method highlights the importance of N-substituted pyrroles as precursors. The title compound, this compound, is a 1-substituted pyrrole. To be utilized in a manner analogous to the 1-aminopyrrole route, the propanol (B110389) side chain would need to be transformed into an amino group or another functional equivalent capable of participating in the necessary condensation and cyclization reactions to form the pyridazine (B1198779) ring.

Target HeterocycleCommon Synthetic StrategyPotential Role of this compound
Pyrrolo-indolizidine Tricycles Intramolecular cyclization of functionalized pyrroles. researchgate.netrsc.orgPrecursor after modification of the alcohol and introduction of a side chain on the pyrrole ring.
Pyrrolo-benzazepines/benzothiazepines Multi-step fusion of rings onto a core structure. nih.govnih.govA starting building block requiring extensive further elaboration.
Pyrrolo[1,2-b]pyridazines Cycloaddition reactions or condensation from 1-aminopyrroles. beilstein-journals.orgnih.govnih.govPotential precursor after conversion of the propanol side chain to an amino group.

Development of Functionalized Materials

The synthesis of novel polymers with specific properties is a major focus of materials science. Monomers containing heterocyclic rings like pyrrole are used to create functionalized polymers. The pyrrole unit itself can be polymerized to form conductive polymers. Alternatively, the monomer can be incorporated into other polymer backbones, such as polyesters or polyamides, to impart specific characteristics.

The compound this compound possesses a primary alcohol group, making it a suitable monomer for step-growth polymerization reactions like polyesterification or polyurethanes formation. For example, polyesters are typically synthesized by the polycondensation of a diol with a dicarboxylic acid. mdpi.com In this context, this compound could serve as a functional diol if another hydroxyl group were introduced, or it could be used as a chain-terminating or pendant group to modify the properties of a polymer. For instance, its reaction with a diacid chloride could lead to a polyester (B1180765) with pendant pyrrole groups. These pyrrole moieties could then be used for further functionalization, cross-linking, or to introduce electronic properties into the material.

Polymer TypeRequired Co-monomerRole of this compoundResulting Polymer Feature
Polyester Dicarboxylic acid or diacyl chlorideMonofunctional alcohol (chain terminator/pendant group)Polymer chains with terminal or pendant pyrrole groups
Polyurethane DiisocyanateMonofunctional alcohol (chain terminator/pendant group)Polyurethane chains with terminal or pendant pyrrole groups

Liquid Crystalline Materials

While direct utilization of this compound in liquid crystal synthesis is not extensively documented, its structure provides a clear pathway for the creation of novel liquid crystalline compounds. A plausible synthetic route would involve the functionalization of the primary alcohol group with a mesogenic moiety. For instance, an esterification reaction between this compound and a well-known mesogenic carboxylic acid, such as 4-cyanobiphenyl-4'-carboxylic acid, would yield a target molecule with potential liquid crystalline properties. The general scheme for such a synthesis is presented below:

Scheme 1: Proposed Synthesis of a Pyrrole-Based Liquid Crystal

Scheme 1: Proposed Synthesis of a Pyrrole-Based Liquid Crystal

The resulting molecule would feature a rigid mesogenic core (the cyanobiphenyl group) attached to the pyrrole ring through a flexible spacer that includes the neopentyl group. The bulky nature of the 2-methyl-2-propyl substituent on the pyrrole nitrogen could influence the packing of the molecules and, consequently, the type of liquid crystalline phases observed (e.g., nematic, smectic). The thermal behavior and phase transitions of such a synthesized compound would need to be investigated using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Synthesis of Bioactive Molecule Scaffolds (excluding clinical applications)

The pyrrole nucleus is a common feature in a multitude of biologically active compounds. The specific substitution pattern on the pyrrole ring is crucial for its biological activity. This compound can serve as a starting point for the synthesis of various pyrrole-based scaffolds that are precursors to molecules with potential biological significance.

Precursors to Pyrrolomycin Derivatives

Pyrrolomycins are a class of halogenated pyrrole antibiotics with significant biological activity. nih.gov The core structure of many pyrrolomycins consists of a highly substituted pyrrole ring. While the natural biosynthetic pathways are complex, synthetic routes to the pyrrolomycin scaffold often involve the construction and subsequent functionalization of the pyrrole ring.

A hypothetical synthetic pathway starting from this compound to a key pyrrolomycin precursor could involve the following steps. First, the pyrrole ring can be functionalized, for example, through a Vilsmeier-Haack reaction to introduce a formyl group at the 2-position. Subsequent oxidation of the primary alcohol to a carboxylic acid would yield a difunctionalized pyrrole derivative. This intermediate could then undergo further transformations, such as halogenation and coupling reactions, to build the complete pyrrolomycin scaffold.

Scheme 2: Proposed Synthetic Route to a Pyrrolomycin Precursor

Scheme 2: Proposed Synthetic Route to a Pyrrolomycin Precursor

The feasibility of these steps is supported by known organic reactions. The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich heterocycles like pyrrole. quimicaorganica.org The oxidation of primary alcohols to carboxylic acids can be achieved using a variety of oxidizing agents.

Pyrrole-Based Chalcones and Carboxamide Derivatives

Pyrrole-Based Chalcones:

Chalcones are a class of compounds characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. They are known to exhibit a wide range of biological activities. Pyrrole-containing chalcones can be synthesized via the Claisen-Schmidt condensation of a pyrrole-based ketone with an appropriate aldehyde. nih.gov

To utilize this compound as a precursor for pyrrole-based chalcones, the primary alcohol would first need to be converted into a methyl ketone. This transformation could be achieved through a two-step process: oxidation of the alcohol to an aldehyde using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC), followed by a Grignard reaction with methylmagnesium bromide and subsequent oxidation of the resulting secondary alcohol. The obtained 2-acetyl-1-(2-hydroxy-2-methylpropyl)pyrrole could then undergo a Claisen-Schmidt condensation with various aromatic aldehydes to yield a library of pyrrole-based chalcones.

Table 1: Proposed Synthesis of Pyrrole-Based Chalcones

StepReactionReactantsProduct
1OxidationThis compound, PCC2-(1H-pyrrol-1-yl)-2-methylpropanal
2Grignard Reaction2-(1H-pyrrol-1-yl)-2-methylpropanal, CH₃MgBr1-(1H-pyrrol-1-yl)-3-methylbutan-2-ol
3Oxidation1-(1H-pyrrol-1-yl)-3-methylbutan-2-ol, PCC1-(1H-pyrrol-1-yl)-3-methylbutan-2-one
4Claisen-Schmidt Condensation1-(1H-pyrrol-1-yl)-3-methylbutan-2-one, ArCHOPyrrole-based chalcone

Pyrrole-Based Carboxamide Derivatives:

Pyrrole carboxamides are another important class of bioactive molecules. Their synthesis typically involves the coupling of a pyrrole carboxylic acid with an amine. Starting from this compound, the pyrrole ring can be carboxylated at the 2-position. This can be achieved by deprotonation with a strong base like n-butyllithium followed by quenching with carbon dioxide. The resulting 1-(2-hydroxy-2-methylpropyl)-1H-pyrrole-2-carboxylic acid can then be coupled with a variety of amines using standard peptide coupling reagents (e.g., HBTU, HATU) to generate a diverse set of pyrrole-based carboxamide derivatives.

Table 2: Proposed Synthesis of Pyrrole-Based Carboxamide Derivatives

StepReactionReactantsProduct
1CarboxylationThis compound, n-BuLi, CO₂1-(2-hydroxy-2-methylpropyl)-1H-pyrrole-2-carboxylic acid
2Amide Coupling1-(2-hydroxy-2-methylpropyl)-1H-pyrrole-2-carboxylic acid, R-NH₂, Coupling agentPyrrole-based carboxamide

These proposed synthetic strategies highlight the potential of this compound as a valuable and versatile building block in organic synthesis for the creation of novel materials and bioactive molecular scaffolds. Further research to explore these synthetic pathways would be beneficial in expanding the chemical space of pyrrole-containing compounds.

Exploration of Biological Mechanisms and Interactions in Vitro and in Silico

Structure-Activity Relationship (SAR) Studies in Non-Clinical Models

Currently, there are no publicly available scientific studies that specifically detail the structure-activity relationships (SAR) of 2-methyl-2-(1H-pyrrol-1-yl)propan-1-ol. SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity. Such studies for this specific molecule would involve synthesizing and testing a series of analogues to determine which structural features are essential for its effects. The absence of this data prevents any detailed discussion on its pharmacophore or the contributions of the pyrrole (B145914), methyl, and propanol (B110389) moieties to any potential biological activity.

Ligand-Target Interactions: Molecular Docking and Dynamics

In silico methods like molecular docking and molecular dynamics are instrumental in predicting how a ligand might bind to a protein target. However, no specific molecular docking or dynamics studies featuring this compound have been published in the scientific literature. Such research would be necessary to predict its binding affinity and interaction patterns with various biological targets.

There is no available research on the potential of this compound to act as an enzyme inhibitor. While related pyrrole derivatives have been investigated as inhibitors of enzymes like InhA, which is relevant in the context of Mycobacterium tuberculosis, these findings cannot be extrapolated to the specific compound without direct experimental evidence.

Specific data on the receptor binding profile of this compound is not available. Studies on other classes of compounds have explored interactions with adrenergic and serotonin (B10506) receptors, but no such research has been conducted for this particular molecule. Therefore, its potential to bind to these or any other receptors remains uninvestigated.

In Vitro Biological Screening (mechanistic focus only)

In vitro screening is fundamental to identifying the biological effects of a compound at a cellular or molecular level. A thorough review of the literature found no specific mechanistic in vitro screening data for this compound.

There are no published studies that have specifically evaluated the antimicrobial activity of this compound against Mycobacterium tuberculosis or any other microbial strains. While some pyrrole derivatives have demonstrated antimycobacterial properties, the activity of this specific compound is unknown.

No investigations into the antioxidant activity of this compound have been reported. Methodologies such as DPPH radical scavenging assays or other standard antioxidant capacity tests have not been applied to this compound according to the available literature.

Cytotoxic Effects on Non-Human Cell Lines (e.g., Plant Cells, Crustacean Animal Cells)

The investigation revealed that the tested pyrrole compounds exhibited non-toxic activity towards Triticum aestivum L. nih.govresearchgate.net However, varying degrees of toxicity were observed in the crustacean models. For instance, in the Artemia franciscana nauplii assay, only two of the tested compounds, 2c and 4c, demonstrated moderate toxicity. nih.govresearchgate.net The study on Daphnia magna showed a broader range of effects, with compounds 4b and 4c exhibiting high toxicity, while compounds 2a, 2b, and 2c displayed moderate to high toxicity. nih.govresearchgate.net Conversely, compounds 4a and 4d were found to be non-toxic to Daphnia magna. nih.govresearchgate.net

These findings highlight the variable cytotoxic potential of pyrrole derivatives against different non-human cell lines, suggesting that the biological activity is highly dependent on the specific molecular structure of the compound. The data from this research on related pyrrole compounds are summarized in the interactive table below.

Interactive Data Table: Cytotoxicity of Various Pyrrole Derivatives on Non-Human Cell Lines

CompoundTriticum aestivum L.Artemia franciscanaDaphnia magna
2a Non-toxic-Moderate to High Toxicity
2b Non-toxic-Moderate to High Toxicity
2c Non-toxicModerate ToxicityModerate to High Toxicity
4a Non-toxic-Non-toxic
4b Non-toxic-High Toxicity
4c Non-toxicModerate ToxicityHigh Toxicity
4d Non-toxic-Non-toxic

Note: This table is based on data for a series of novel pyrrole derivatives and not this compound itself. The specific structures of compounds 2a, 2b, 2c, 4a, 4b, 4c, and 4d are detailed in the source study. nih.gov

Biophysical Characterization of Interactions (e.g., Hydrogen Bonding, π-Stacking)

The biophysical interactions of this compound are dictated by the chemical properties of its constituent functional groups: the pyrrole ring, the tertiary alcohol, and the methyl groups. While specific experimental data for this compound is limited, the potential for hydrogen bonding and π-stacking can be inferred from studies on analogous molecules.

Hydrogen Bonding:

The presence of a hydroxyl (-OH) group in the propan-1-ol moiety makes this compound a potential hydrogen bond donor. The oxygen atom of this group, with its lone pairs of electrons, can also act as a hydrogen bond acceptor. Furthermore, the nitrogen atom within the pyrrole ring can participate in hydrogen bonding.

Studies on related pyrrole-alkanol systems have demonstrated the significance of these interactions. For instance, investigations into pyrrolo-azine alcohols have shown the formation of strong, dimeric structures driven by hydrogen bonds involving the hydroxyl groups. researchgate.netmdpi.com In these structures, the hydroxyl group of one molecule interacts with an acceptor atom on a neighboring molecule, leading to supramolecular assemblies. researchgate.netmdpi.com Research on N-methylpyrrole in the presence of various alcohols has further confirmed the formation of 1:1 stoichiometric hydrogen-bonded complexes, where the alcohol's OH group acts as a hydrogen bond donor and the pyrrole's aromatic ring acts as an acceptor. researchgate.net In the case of pyrrole derivatives with an N-H group, this proton can also act as a hydrogen bond donor. mdpi.com

π-Stacking:

The aromatic nature of the pyrrole ring in this compound allows for the potential of π-stacking interactions. These non-covalent interactions are crucial in the stabilization of molecular conformations and crystal packing. nih.gov Theoretical studies on pyrrole-pyrrole systems have shown that π-stacking can lead to significant binding energies, with a calculated minimum interaction energy of -5.38 kcal/mol for a parallel-displaced configuration. scispace.com This interaction energy is notably stronger than that observed for benzene-benzene, benzene-pyridine, and even pyridine-pyridine systems, which is attributed to the specific charge distribution and high polarizability of the pyrrole molecule. scispace.com

The interplay of hydrogen bonding and π-stacking is a key determinant of the three-dimensional structure and molecular recognition properties of pyrrole-containing compounds. For example, in some crystal structures of pyrrole derivatives, π–π interactions have been observed to connect layers formed by hydrogen-bonded tapes. researchgate.net

While these studies on related compounds provide a foundational understanding, the specific geometry and electronic environment of this compound, influenced by the steric hindrance of the methyl groups and the electronic nature of the tertiary alcohol, would ultimately govern the precise nature and strength of its hydrogen bonding and π-stacking interactions.

Future Research Directions and Challenges

Development of Novel Stereoselective Synthetic Pathways

A significant challenge and opportunity lies in the development of efficient stereoselective synthetic routes to chiral derivatives of 2-methyl-2-(1H-pyrrol-1-yl)propan-1-ol. A stereoselective synthesis is a chemical reaction that produces an unequal mixture of stereoisomers. iupac.org The presence of a stereocenter at the C2 position of the propanol (B110389) backbone suggests that enantiomerically pure forms of the compound could exhibit unique biological activities or serve as valuable chiral building blocks.

Future research should focus on asymmetric syntheses, potentially employing chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For instance, the stereoselective reduction of a corresponding ketone precursor, 2-methyl-2-(1H-pyrrol-1-yl)-1-oxopropane, using chiral reducing agents could be a viable strategy. The reactions of similar compounds, such as 2-(pyrrol-1-yl)alkanals and 2-(pyrrol-1-yl)alkan-1-ones, with Grignard and hydride reagents have been shown to proceed stereoselectively to afford the corresponding 2-(pyrrol-1-yl)alcohols. rsc.org Adapting these methodologies to this compound could pave the way for the synthesis of important amino alcohols. rsc.org

Table 1: Potential Stereoselective Synthetic Strategies

StrategyDescriptionPotential Advantages
Asymmetric ReductionStereoselective reduction of a ketone precursor using chiral catalysts (e.g., those based on ruthenium, rhodium, or iridium) or enzymes.High enantioselectivity, broad substrate scope.
Chiral Pool SynthesisStarting from readily available chiral precursors to introduce the desired stereochemistry.Access to enantiomerically pure starting materials.
Asymmetric AlkylationEnantioselective alkylation of a pyrrole-containing nucleophile.Direct formation of the C-C bond with stereocontrol.

Exploration of Unexplored Reactivity Patterns

The pyrrole (B145914) nucleus and the hydroxyl group in this compound offer a rich landscape for exploring novel reactivity patterns. The aromatic nature of the pyrrole ring allows for electrophilic substitution reactions, while the nitrogen atom can be involved in various transformations. mdpi.com The hydroxyl group can be derivatized to introduce a wide range of functional groups, altering the molecule's physical and chemical properties.

Future investigations could delve into:

Cycloaddition Reactions: The pyrrole ring can participate in [3+2] and other cycloaddition reactions to construct more complex heterocyclic systems. acs.orgnih.gov

Metal-Catalyzed Cross-Coupling Reactions: Functionalization of the pyrrole ring at specific positions through cross-coupling reactions would enable the synthesis of a diverse library of derivatives.

Intramolecular Transformations: Designing precursors that can undergo intramolecular cyclization or rearrangement reactions could lead to the formation of novel polycyclic structures containing the pyrrole motif.

Integration with Flow Chemistry and Automated Synthesis

The adoption of flow chemistry and automated synthesis platforms presents a significant opportunity for the efficient, safe, and scalable production of this compound and its analogs. researchgate.net Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety profiles, and the potential for high-throughput screening of reaction conditions. syrris.comsci-hub.semdpi.com

Future work in this area could involve:

Development of Continuous Flow Synthesis: Designing and optimizing a continuous flow process for the synthesis of the target compound, potentially integrating multiple reaction steps into a single, uninterrupted sequence. syrris.com

Automated Library Synthesis: Utilizing automated synthesis platforms to rapidly generate a library of derivatives by varying the substituents on the pyrrole ring or modifying the hydroxyl group. This would facilitate structure-activity relationship (SAR) studies.

In-line Analysis and Optimization: Integrating in-line analytical techniques, such as spectroscopy, to monitor reaction progress in real-time and enable automated optimization of reaction parameters. researchgate.net

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformations of this compound can be achieved through the application of advanced spectroscopic techniques. Modern spectroscopic methods like in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide valuable real-time data on the formation of intermediates and products. nih.govacs.org

Future research directions include:

In-situ Spectroscopic Studies: Employing in-situ spectroscopic probes to monitor the progress of key reactions, such as the formation of the pyrrole ring or stereoselective transformations. This can help in elucidating reaction pathways and identifying transient species.

Fluorescent Probes: The pyrrole core itself can be fluorescent, and recent studies have shown that the formation of fluorescent pyrroles can be monitored to track reaction progress. nih.gov Exploring the fluorescent properties of this compound and its derivatives could lead to the development of novel analytical methods.

Computational Modeling: Combining experimental spectroscopic data with computational modeling can provide a more detailed picture of the electronic and structural properties of the molecule in its ground and excited states. rsc.org

Design of New Functional Materials and Architectures

The unique combination of a heterocyclic aromatic ring and a functional hydroxyl group makes this compound an attractive building block for the design of new functional materials. Pyrrole-containing polymers are known for their conducting properties, and the hydroxyl group offers a handle for polymerization or for grafting onto other materials.

Potential areas of exploration are:

Conducting Polymers: Polymerization of this compound or its derivatives could lead to the formation of novel conducting polymers with tailored properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom of the pyrrole ring and the oxygen of the hydroxyl group can act as coordination sites for metal ions, enabling the construction of coordination polymers and MOFs with potential applications in catalysis, gas storage, and sensing.

Self-Assembled Monolayers: The amphiphilic nature of the molecule could be exploited to form self-assembled monolayers on various surfaces, leading to materials with modified surface properties.

Deeper Mechanistic Understanding of Biological Interactions through Omics Approaches

Given the prevalence of the pyrrole scaffold in biologically active compounds, a thorough investigation of the biological interactions of this compound is warranted. nih.gov The integration of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive, system-level understanding of how this compound interacts with biological systems. mdpi.comnih.govresearchgate.netmdpi.com

Future research should aim to:

Identify Molecular Targets: Utilize techniques such as chemical proteomics to identify the protein targets of this compound and its derivatives.

Elucidate Mechanisms of Action: Employ transcriptomics and metabolomics to understand the downstream effects of compound treatment on gene expression and metabolic pathways. nih.gov This can reveal the mechanism of action and potential therapeutic or toxicological effects. nih.gov

Comparative Omics Studies: Compare the omics profiles of cells or organisms treated with different stereoisomers of the compound to understand the role of stereochemistry in its biological activity. nih.gov

Sustainable Synthesis and Green Chemistry Initiatives

In line with the growing emphasis on sustainable chemical manufacturing, future research on this compound should prioritize the development of green and sustainable synthetic methodologies. lucp.netacs.orgsemanticscholar.org This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions.

Key areas for green chemistry initiatives include:

Catalytic Methods: Focusing on the use of heterogeneous catalysts that can be easily recovered and reused, minimizing waste generation. nih.govdtu.dk

Solvent-Free Reactions: Exploring solvent-free reaction conditions, such as mechanochemical synthesis (ball milling), which can significantly reduce the environmental impact of the synthesis. lucp.net

Use of Bio-based Resources: Investigating the use of bio-based starting materials for the synthesis of the pyrrole ring and other components of the molecule.

Table 2: Green Chemistry Metrics for Synthesis Evaluation

MetricDescriptionGoal
Atom EconomyThe measure of the efficiency of a chemical reaction in converting reactants to products.Maximize
E-FactorThe ratio of the mass of waste to the mass of product.Minimize
Process Mass Intensity (PMI)The ratio of the total mass of materials used to the mass of the final product.Minimize
Reaction Mass Efficiency (RME)The percentage of the mass of the reactants that ends up in the product.Maximize

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-2-(1H-pyrrol-1-yl)propan-1-ol, and how can reaction conditions be optimized?

  • Methodology: While direct synthesis protocols for this compound are not explicitly documented, analogous pyrrole-containing alcohols (e.g., 2-(azepan-1-yl)propan-1-ol) are synthesized via nucleophilic substitution or condensation reactions. For example, pyrrole derivatives can be functionalized using propanol precursors under reflux with catalysts like chloranil in xylene . Optimization involves adjusting reaction time (25–30 hours), temperature, and stoichiometric ratios. Purification via recrystallization from methanol is common .

Q. How can hydrogen bonding patterns influence the stability and crystallinity of this compound?

  • Methodology: Hydrogen bonding analysis using graph set theory (Etter’s formalism) is critical. The hydroxyl group and pyrrole nitrogen can act as donors/acceptors, forming intermolecular networks. X-ray crystallography (e.g., SHELX software ) identifies motifs like D (donor) and A (acceptor) patterns. Stability under varying humidity/temperature can be assessed via dynamic vapor sorption (DVS) and differential scanning calorimetry (DSC) .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodology:

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., pyrrole ring protons at δ 6.5–7.0 ppm).
  • FTIR : O–H stretching (~3200–3600 cm1^{-1}) and pyrrole C–N vibrations (~1500 cm1^{-1}).
  • HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can crystallographic data contradictions arise during structural refinement, and how are they resolved?

  • Methodology: Discrepancies in X-ray data (e.g., thermal parameters, occupancy) may stem from disorder in the pyrrole ring or hydroxyl orientation. SHELXL refinement ( ) allows for partitioning disorder models and applying restraints. Multi-conformer analysis and Hirshfeld surface calculations validate hydrogen bonding networks .

Q. What computational methods predict the compound’s reactivity in catalytic or biological systems?

  • Methodology: Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) assesses interactions with biological targets (e.g., enzymes), leveraging the hydroxyl and pyrrole groups as binding motifs .

Q. How do solvent polarity and protic/aprotic environments affect the compound’s stability in solution?

  • Methodology: Stability studies in DMSO, methanol, and hexane monitored via 1H^1H-NMR over 72 hours. Protic solvents may accelerate degradation via hydrogen exchange, while aprotic solvents stabilize the hydroxyl group. Kinetic modeling (e.g., first-order decay) quantifies degradation rates .

Methodological Best Practices

  • Crystallization : Use slow evaporation from ethanol/water mixtures to enhance crystal quality for diffraction studies .
  • Safety : Follow GHS guidelines for alcohols: wear nitrile gloves, eye protection, and work in fume hoods due to H302/H315 hazards .
  • Data Validation : Cross-validate NMR and X-ray results with computational models (e.g., Mercury CSD) to resolve structural ambiguities .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-2-(1H-pyrrol-1-yl)propan-1-ol
Reactant of Route 2
2-methyl-2-(1H-pyrrol-1-yl)propan-1-ol

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